molecular formula C27H33N3O3S B2656512 N-cyclohexyl-2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide CAS No. 865655-40-9

N-cyclohexyl-2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide

Cat. No. B2656512
CAS RN: 865655-40-9
M. Wt: 479.64
InChI Key: IMDITZSAJNSWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of thieno[2,3-d]pyrimidin-4-one . Thienopyrimidinones are a class of compounds that have been studied for their biological properties . They are heterocyclic compounds, which means they contain atoms of at least two different elements in a cyclic structure. In this case, the ring structure contains carbon, nitrogen, and sulfur atoms.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thienopyrimidinones can participate in a variety of chemical reactions due to the presence of reactive groups such as the carbonyl group and the nitrogen in the pyrimidine ring .

Scientific Research Applications

Chemical Synthesis and Characterization

N-cyclohexyl-2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide is a compound that can be synthesized through various chemical pathways. For instance, one-pot synthesis methods have been developed for the creation of thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, highlighting the compound's relevance in the synthesis of complex heterocyclic structures (Dyachenko et al., 2020). Such syntheses are fundamental in medicinal chemistry, providing insights into the formation of pharmacologically active molecules.

Antimicrobial and Antifungal Activities

Compounds related to N-cyclohexyl-2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide have shown promise in antimicrobial and antifungal applications. Research indicates that thieno[2,3-d]pyrimidine derivatives possess significant antimicrobial properties, offering potential as new scaffolds for the development of antimicrobial agents (Hafez et al., 2016). These findings underscore the importance of such compounds in addressing the growing challenge of antibiotic resistance.

Antitumor Properties

Thieno[2,3-d]pyrimidines, closely related to the chemical structure of interest, have been explored for their antitumor properties. Certain derivatives have demonstrated high inhibition of Hep-G2 cell growth, making them potential candidates for cancer therapy (Aly et al., 2010). This line of research is critical in the ongoing search for more effective cancer treatments.

Molecular Docking and Computational Studies

Recent studies have also utilized molecular docking and computational methods to explore the binding affinities and interactions of thieno[2,3-d]pyrimidine derivatives with biological targets. These studies provide valuable insights into the compound's mechanism of action at the molecular level, paving the way for the rational design of more potent and selective therapeutic agents (Fahim et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Some thienopyrimidinones have been found to have antibacterial and antifungal activity , while others have been studied for their potential as epidermal growth factor receptor inhibitors .

properties

IUPAC Name

N-cyclohexyl-2-[4-(3,4-dimethylphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O3S/c1-17-13-14-20(15-18(17)2)30-25(32)24-21-11-7-4-8-12-22(21)34-26(24)29(27(30)33)16-23(31)28-19-9-5-3-6-10-19/h13-15,19H,3-12,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDITZSAJNSWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NC4CCCCC4)SC5=C3CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.